4-[4-(Benzyloxy)phenoxy]phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122855-81-6 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenoxy)phenol |
InChI |
InChI=1S/C19H16O3/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13,20H,14H2 |
InChI Key |
JFPWXYFMHBNSOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Computational and Theoretical Studies on Phenoxyaryl Ethers
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies of phenolic compounds. q-chem.commdpi.com For a molecule such as 4-[4-(Benzyloxy)phenoxy]phenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can provide a detailed picture of its electronic landscape. q-chem.com These calculations are fundamental for understanding the molecule's stability and chemical behavior.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. uni-muenchen.de The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. uni-muenchen.de
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy and phenol (B47542) rings, which are rich in π-electrons. The LUMO, conversely, would be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. uni-muenchen.de This energy gap corresponds to the electronic transition energy, which can be correlated with the molecule's UV-Vis absorption characteristics.
Below is a table summarizing key quantum chemical descriptors that can be derived from HOMO and LUMO energies for phenoxyaryl ethers.
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Absolute Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons. |
This table is generated based on theoretical principles of DFT and Frontier Molecular Orbital theory.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates electron-rich areas (negative potential) and blue indicates electron-deficient areas (positive potential).
In an MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the oxygen atoms of the hydroxyl and ether functional groups due to the high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue region) would be located around the acidic hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack. The aromatic rings would show a gradient of potential, generally being electron-rich (π-system) but less so than the oxygen atoms.
The flexibility of this compound is primarily due to the rotational freedom around the ether linkages (C-O-C) and the benzyl group's C-O bond. Understanding the molecule's conformational landscape is essential for predicting its most stable three-dimensional structure. This can be achieved by performing a relaxed potential energy surface (PES) scan, where the dihedral angles of key bonds are systematically rotated, and the energy of the molecule is calculated at each step while allowing other geometric parameters to relax. q-chem.comresearchgate.netresearchgate.net
For the diaryl ether core of the molecule, DFT calculations on diphenyl ether have shown that the lowest energy conformation is a "skewed" or "twisted" structure, where the phenyl rings are not in the same plane, to minimize steric hindrance. researchgate.net A similar twisted conformation would be expected for the phenoxyphenol moiety in this compound. A PES scan would reveal the energy barriers to rotation around these bonds and identify the global energy minimum conformation, which represents the most probable structure of the molecule under given conditions. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a larger molecule, such as a protein or nucleic acid (target). These methods are instrumental in drug discovery and understanding biological processes.
Studies on structurally similar compounds, such as 4-(4-benzoylaminophenoxy)phenol derivatives, have identified them as potent antagonists of the androgen receptor (AR), a key target in prostate cancer therapy. nih.gov Given this precedent, it is plausible that this compound could also interact with the ligand-binding domain of the AR or other nuclear receptors.
A typical docking simulation would involve:
Obtaining the 3D crystal structure of the target protein (e.g., the androgen receptor).
Generating the low-energy 3D conformer of this compound.
Placing the ligand into the active site of the receptor and systematically exploring possible binding poses.
Scoring these poses based on a scoring function that estimates the binding free energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.
Such simulations could predict key interactions, for instance, the phenolic hydroxyl group of this compound acting as a hydrogen bond donor or acceptor with specific amino acid residues in the receptor's active site.
| Potential Interacting Residue (Androgen Receptor Example) | Type of Interaction | Moiety of this compound Involved |
| Gln711, Arg752 | Hydrogen Bond | Phenolic Hydroxyl Group (Donor/Acceptor) |
| Asn705 | Hydrogen Bond | Ether Oxygen Atoms (Acceptor) |
| Met745, Leu704, Val730 | Hydrophobic Interaction | Phenyl, Phenoxy, Benzyl Rings |
This table presents hypothetical interactions based on known binding modes of similar ligands to the Androgen Receptor.
Investigation of Solvatochromic Properties and Solute-Solvent Interactions in Phenoxyaryl Derivatives
Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption or emission spectrum) when it is dissolved in different solvents. chemrxiv.org This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the surrounding solvent molecules. The study of solvatochromic properties provides insights into the nature of solute-solvent interactions and the electronic distribution of the molecule. chemrxiv.orgnih.gov
For phenoxyaryl derivatives like this compound, a positive solvatochromic effect (a red-shift or bathochromic shift to longer wavelengths) is often observed with increasing solvent polarity. This indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. chemrxiv.org Computational methods, such as Time-Dependent DFT (TD-DFT) combined with a solvent model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), can be used to simulate UV-Vis spectra in various solvents. researchgate.netrsc.org These calculations can predict the absorption maxima (λmax) and help quantify the extent of the solvatochromic shift, corroborating experimental findings.
Theoretical Studies on Spectroscopic Properties (e.g., Photophysical Characteristics)
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules. Using methods like TD-DFT, it is possible to simulate the electronic absorption spectra (UV-Vis) of compounds like this compound. uni-muenchen.de These calculations provide information on the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths of electronic transitions. researchgate.net
The primary electronic transitions observed in the UV-Vis spectrum of an aromatic ether like this are typically π→π* transitions associated with the phenyl rings. TD-DFT calculations can identify which molecular orbitals are involved in these transitions (e.g., HOMO to LUMO). uni-muenchen.de This allows for a detailed assignment of the absorption bands observed experimentally. Furthermore, computational methods can be used to predict other spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, which aids in the structural characterization of the molecule. researchgate.net By comparing theoretical spectra with experimental data, a deeper understanding of the molecule's electronic and vibrational structure can be achieved.
Biological Activity and Mechanistic Insights of Phenoxyphenol Derivatives in Vitro and Cellular Studies
Lysine Specific Demethylase 1 (LSD1) Inhibition by 4-(4-Benzyloxy)phenoxypiperidine Analogues
Lysine Specific Demethylase 1 (LSD1) is recognized as a promising therapeutic target in oncology due to its role in the epigenetic regulation of gene expression in various human cancers. A series of 4-(4-benzyloxy)phenoxypiperidine analogues have been synthesized and evaluated for their potential to inhibit this enzyme.
Reversible Inhibitory Activity Assessment
Within a series of synthesized 4-(4-benzyloxy)phenoxypiperidines, one particular analogue, compound 10d , demonstrated potent and reversible inhibitory activity against LSD1 in in vitro assays. This compound was identified as a promising candidate for further development in the context of LSD1-associated tumors. The in vitro inhibitory activity of compound 10d against LSD1 is presented in the table below.
| Compound | Target | Inhibitory Activity (IC₅₀) | Nature of Inhibition |
| 10d | LSD1 | 4 µM | Reversible |
This table summarizes the in vitro inhibitory activity of compound 10d against Lysine Specific Demethylase 1 (LSD1).
Molecular docking studies were also conducted to predict the binding mode of this analogue with the LSD1 enzyme.
Impact on Cancer Cell Migration (e.g., HCT-116 and A549 cells)
The potential anti-cancer effects of these 4-(4-benzyloxy)phenoxypiperidine analogues were further investigated by assessing their impact on cancer cell migration. Compound 10d was shown to inhibit the migration of both HCT-116 colon cancer cells and A549 lung cancer cells. This finding suggests that beyond its enzymatic inhibitory activity, this class of compounds may have functional effects on cancer cell motility, a key process in tumor metastasis.
Anti-Mycobacterial Response Induced by 4-(Benzyloxy)phenol
As the challenge of drug-resistant tuberculosis (TB) continues to be a global health crisis, novel therapeutic strategies such as host-directed therapies (HDTs) are urgently needed. nih.gov In this context, the compound 4-(Benzyloxy)phenol, also known as 4-BOP, has been investigated for its anti-mycobacterial effects. nih.govnih.gov Studies utilizing phorbol 12-myristate 13-acetate (PMA) differentiated THP-1 cells, a human monocytic cell line used to model macrophage functions, have demonstrated that 4-(Benzyloxy)phenol can facilitate the clearance of intracellular mycobacteria. nih.govnih.gov Research indicates that a concentration of 50 μM of 4-(Benzyloxy)phenol is not cytotoxic to these host cells, allowing for the study of its specific effects on the pathogen within. nih.gov The compound appears to exert its antimycobacterial activity by modulating a series of interconnected host cellular pathways, including the activation of the p53 tumor suppressor protein, production of reactive oxygen species (ROS), mobilization of intracellular calcium, and ultimately, the fusion of phagosomes with lysosomes. nih.gov
Role of p53 Activation in Antimycobacterial Pathways
A key mechanism initiated by 4-(Benzyloxy)phenol is the activation of the tumor suppressor protein p53. nih.govnitrkl.ac.in Research has shown that 4-(Benzyloxy)phenol activates p53 expression by preventing its association with Lysine Demethylase 1A (KDM1A). nih.govnitrkl.ac.inresearchgate.net The activation of p53 is a critical step in the antimycobacterial response; its inhibition through pharmacological agents like Pifithrin-α (PFT-α) abrogates the mycobactericidal effects of 4-(Benzyloxy)phenol and leads to enhanced intracellular growth of the bacteria. nih.govnitrkl.ac.in This demonstrates that p53 activation is essential for the compound's efficacy. Furthermore, p53 activated by 4-BOP has been found to have a direct regulatory role on the production of IL-35, an anti-inflammatory cytokine that, in this context, participates in a host-defensive signaling axis. nih.govresearchgate.net
Involvement of Reactive Oxygen Species (ROS) Production
Following p53 activation, treatment with 4-(Benzyloxy)phenol leads to a notable increase in the production of reactive oxygen species (ROS) within the host cells. nih.govnitrkl.ac.in The generation of these highly reactive molecules is a crucial component of the host's defense mechanism against pathogens. elifesciences.orgbiorxiv.org The enhanced ROS production is specifically mediated by the acetylation of the activated p53 protein. nih.gov The importance of this ROS burst is highlighted by experiments where the use of ROS inhibitors, such as N-acetylcysteine (NAC), completely negates the ability of 4-(Benzyloxy)phenol to kill intracellular mycobacteria. nih.govnitrkl.ac.in This finding establishes a direct link between p53-mediated ROS production and the compound's anti-mycobacterial activity.
Intracellular Calcium (Ca2+) Signaling Pathways
The cascade of events triggered by 4-(Benzyloxy)phenol also involves the modulation of intracellular calcium (Ca2+) levels. nih.govnitrkl.ac.in Studies have observed a significant increase in intracellular Ca2+ concentration in THP-1 cells following treatment with the compound. nih.govnitrkl.ac.in This elevation of cytosolic Ca2+ is a downstream effect of the ROS production. nitrkl.ac.in The intracellular Ca2+ signal is a critical transducer in the pathway, culminating in the elimination of the bacteria. The essential role of calcium signaling is confirmed by the use of Ca2+ chelators like BAPTA-AM, which, when co-administered, abrogate the mycobactericidal effect of 4-(Benzyloxy)phenol. nih.govnitrkl.ac.in Further research has implicated the JAK1/STAT3 signaling pathway as being involved in the elevation of intracellular Ca2+ levels, which is in turn activated by IL-35 receptor signaling. nih.gov
Triggering of Phagosome-Lysosome Fusion
The final and decisive step in the anti-mycobacterial mechanism of 4-(Benzyloxy)phenol is the promotion of phagosome-lysosome fusion. nih.govnitrkl.ac.in After a macrophage engulfs a bacterium, the pathogen is contained within a vesicle called a phagosome. nih.govembopress.org For the bacterium to be destroyed, the phagosome must fuse with a lysosome, an organelle filled with digestive enzymes. nih.govembopress.org 4-(Benzyloxy)phenol treatment was observed to significantly increase this fusion process. nih.gov This fusion is the culmination of the p53-ROS-Ca2+ signaling cascade. nih.govnitrkl.ac.in The functional importance of this event is underscored by experiments using inhibitors of phagosome-lysosome fusion, such as W7, which reverse the anti-mycobacterial effects of 4-(Benzyloxy)phenol. nih.gov Therefore, 4-(Benzyloxy)phenol executes its host-directed therapeutic action by modulating a p53-mediated pathway that uses ROS and Ca2+ as signaling molecules to ultimately trigger the fusion of phagosomes and lysosomes, leading to the destruction of intracellular mycobacteria. nih.gov
Antitumor Activities of Phenoxyphenol Derivatives in Hepatocellular Carcinoma Cells
Phenoxyphenol derivatives represent a class of phenolic compounds that have been investigated for their potential anti-cancer properties. nih.govresearchgate.net Research has focused on their effects against various cancer types, including hepatocellular carcinoma (HCC), a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide. nih.gov One particular derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory effects on human HCC cells, suggesting its potential as a therapeutic agent. nih.govresearchgate.net
Anti-Proliferation Effects on HCC Cell Lines
Studies have demonstrated that the phenoxyphenol derivative 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) exhibits anti-proliferative activity against established human HCC cell lines, including Huh7 and Ha22T. nih.gov The inhibitory effect of 4-HPPP on the growth of these cancer cells has been confirmed through cellular proliferation assays such as trypan blue exclusion and colony formation assays. nih.gov
Interestingly, the compound showed a degree of selective cytotoxicity, with a more pronounced inhibitory effect on HCC cells compared to non-cancerous rat liver epithelial Clone 9 cells. nih.gov The anti-proliferative mechanism of 4-HPPP involves the induction of both apoptosis (programmed cell death) and autophagy. nih.gov Western blot analyses revealed that treatment with 4-HPPP led to an increase in pro-apoptotic proteins such as cleaved caspase-3, Bid, and Bax, particularly in Huh-7 cells. nih.gov Furthermore, the compound was found to downregulate the expression of α-tubulin and cause nuclear enlargement in HCC cells. nih.gov
The table below summarizes the observed anti-proliferative effects of the phenoxyphenol derivative 4-HPPP on hepatocellular carcinoma cell lines based on research findings.
| Cell Line | Effect of 4-HPPP Treatment | Associated Molecular Changes |
| Huh7 | Inhibition of cell growth and colony formation; Induction of apoptosis. | Increased cleaved caspase-3, Bid, Bax; Increased γH2AX (DNA damage marker); Decreased α-tubulin. |
| Ha22T | Less cytotoxicity and apoptosis compared to Huh7 cells. | Decreased α-tublin; Nuclear enlargement. |
| Clone 9 (non-cancerous) | Less inhibitory effect compared to HCC cells. | Suggests selective cytotoxicity towards cancer cells. |
This table is a representation of findings from in vitro studies on the effects of 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP).
Induction of Apoptosis and Regulation of Autophagy
Phenoxyphenol derivatives have been investigated for their potential to induce programmed cell death (apoptosis) and modulate autophagy in cancer cells. Autophagy is a cellular process of self-degradation that can either promote cell survival or contribute to cell death, often in a complex interplay with apoptosis nih.gov.
One such derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has demonstrated anti-cancer activity by inducing both apoptosis and autophagy in hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC) cells scispace.comnih.govnih.gov. In Huh7 HCC cells, treatment with 4-HPPP led to an increase in pro-apoptotic factors such as cleaved caspase-3, Bid, and Bax mdpi.com. Concurrently, 4-HPPP treatment resulted in an increase of the autophagy-associated protein LC3B-II and a decrease in Beclin-1 and p62/SQSTM1 mdpi.com. The accumulation of γH2AX, a marker for DNA damage, was also observed, suggesting that 4-HPPP-induced DNA damage may trigger both apoptosis and autophagy in HCC cells mdpi.comnih.gov. Studies on NSCLC cells confirmed that 4-HPPP induces apoptosis in a dose- and time-dependent manner, as indicated by the accumulation of the sub-G1 cell population scispace.com.
Another phenoxyphenol compound, 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP), was found to work synergistically with the chemotherapy agent C2-ceramide to induce significant cell death in the HA22T HCC cell line nih.govdoaj.orgmdpi.com. This combination treatment induced apoptosis, confirmed by Annexin V/7-aminoactinomycin D (7AAD) double staining and western blotting nih.govdoaj.org. Furthermore, the treatment activated autophagy, as evidenced by acridine orange (AO) staining and altered expression of autophagic proteins LC3B-II and Beclin-1 doaj.orgmdpi.com. The induction of apoptosis and autophagy by diTFPP in combination with C2-ceramide is also associated with the formation of reactive oxygen species (ROS) nih.govdoaj.org.
The relationship between autophagy and apoptosis is intricate; autophagy can act as a double-edged sword, either preventing apoptosis by clearing damaged organelles or promoting it by serving as a platform for caspase activation nih.gov. In the context of phenoxyphenol derivatives, it appears that both pathways can be activated simultaneously to contribute to cancer cell death nih.gov.
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Huh7 (Hepatocellular Carcinoma) | Increased pro-apoptotic factors (cleaved caspase-3, Bid, Bax); Modulated autophagy proteins (increased LC3B-II, decreased Beclin-1, p62); Induced DNA damage marker γH2AX. | mdpi.comnih.gov |
| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | H1299 (Non-Small-Cell Lung Cancer) | Induced dose- and time-dependent apoptosis; Caused accumulation of sub-G1 cell population. | scispace.com |
| 4-{2,3,5,6-tetrafluoro-4-[2,3,5,6-tetrafluoro-4-(4-hydroxyphenoxy)phenyl]phenoxy}phenol (diTFPP) with C2-ceramide | HA22T (Hepatocellular Carcinoma) | Synergistically induced apoptosis and autophagy; Increased reactive oxygen species (ROS) levels. | nih.govdoaj.orgmdpi.com |
Impact on α-Tubulin Expression
Microtubules, polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in cell division and structure nih.gov. Consequently, they are a key target for anticancer drugs. Research has shown that the phenoxyphenol derivative 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) can impact the expression of α-tubulin in hepatocellular carcinoma (HCC) cells mdpi.comnih.gov.
In both Huh-7 and Ha22T HCC cell lines, treatment with a higher dosage of 4-HPPP resulted in the downregulation of α-tubulin expression mdpi.comnih.gov. This alteration in a key cytoskeletal protein was accompanied by observable morphological changes, specifically nuclear enlargement in the treated cells mdpi.comnih.gov. The downregulation of α-tubulin suggests that 4-HPPP may exert part of its anti-cancer effects by disrupting the microtubule network, which is essential for mitosis and cell integrity.
| Compound | Cell Lines | Effect on α-Tubulin | Observed Cellular Change | Reference |
|---|---|---|---|---|
| 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP) | Huh-7 and Ha22T (Hepatocellular Carcinoma) | Downregulation of expression | Nuclear enlargement | mdpi.comnih.gov |
Antioxidant Activity of Phenoxyphenol-Based Derivatives
Phenolic compounds are widely recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals nih.gov. The antioxidant capacity of these molecules is closely linked to the presence of phenolic hydroxyl (-OH) groups on their aromatic rings nih.govresearchgate.net. These groups can donate a hydrogen atom to neutralize free radicals, thereby interrupting oxidative chain reactions nih.govnih.gov.
The structure of phenoxyphenol-based derivatives, containing one or more phenol (B47542) moieties, provides a strong basis for potential antioxidant activity. The effectiveness of a phenolic antioxidant is influenced by the number and position of hydroxyl groups, as well as the presence of other substituents on the benzene (B151609) ring researchgate.net. For instance, methoxy (-OCH3) groups can also enhance the antioxidant activities of phenolic acids researchgate.net.
The primary mechanisms through which phenolic compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single-electron transfer (SET) nih.govresearchgate.net. Phenoxyphenol derivatives can act as direct radical scavengers, with the hydroxyl groups reacting with free radicals to form more stable semi-quinone structures nih.gov. While specific studies focusing solely on the antioxidant activity of 4-[4-(Benzyloxy)phenoxy]phenol are limited in the provided context, the inherent chemical structure, which is rich in phenolic groups, suggests a strong potential for these compounds to function as effective antioxidants, capable of protecting against oxidative damage nih.govresearchgate.net.
| Structural Feature | Role in Antioxidant Activity | Mechanism | Reference |
|---|---|---|---|
| Phenolic Hydroxyl (-OH) Group | Key functional group responsible for radical scavenging. | Donates a hydrogen atom to neutralize free radicals. | nih.govnih.govresearchgate.net |
| Aromatic Ring | Stabilizes the resulting radical after hydrogen donation. | Delocalization of the unpaired electron. | nih.gov |
| Substituents (e.g., -OCH3) | Can modulate (often enhance) antioxidant activity. | Affects the electron-donating ability of the molecule. | researchgate.net |
Derivatization Strategies and Analog Design for Enhanced Functionality
Development of Phenoxyphenol-Based Scaffolds in Medicinal Chemistry
The phenoxy group is a significant structural moiety in numerous approved drugs and is considered a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its presence can be crucial for a compound's biological activity, often facilitating target binding, ensuring selectivity, and participating in π–π stacking interactions. mdpi.com The broader phenoxyphenol scaffold, as seen in 4-[4-(Benzyloxy)phenoxy]phenol, serves as a foundational structure for designing novel therapeutic agents.
Researchers have actively developed phenoxyphenol-based scaffolds for various therapeutic targets. For instance, a series of 4-(4-benzoylaminophenoxy)phenol derivatives were designed and synthesized as potential androgen receptor (AR) antagonists. nih.gov The design rationale was based on creating a novel core structure that could inhibit androgen-dependent cell proliferation. nih.gov The initial parent compound, a phenoxybenzanilide, demonstrated significant AR antagonistic activity, validating the potential of this scaffold. nih.gov This has led to further exploration of phenoxyethyl piperidine (B6355638) and morpholine (B109124) derivatives, which have shown a wide range of pharmacological activities, from anticancer to anticholinergic properties. researchgate.net The versatility of the aryloxyamine motif is a key area of research in scaffold-based drug design. researchgate.net
Rational Chemical Modifications for Modulating or Enhancing Bioactivity
Starting from a core scaffold like this compound, medicinal chemists employ rational design strategies to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net These modifications often involve the introduction of new functional groups or heterocyclic systems and a systematic exploration of how different substituents affect biological activity.
The incorporation of amide linkages and heterocyclic rings into the phenoxyphenol structure has proven to be a fruitful strategy for developing new bioactive compounds. In the development of androgen receptor antagonists, an amide bond was formed to connect a variety of substituted benzoic acids to the amino group of a 4-aminophenoxyphenol intermediate, which itself can be derived from a precursor like this compound. nih.gov This created a library of 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov
Furthermore, heterocyclic analogues were synthesized by replacing the central benzene (B151609) ring with pyridine (B92270) or pyrimidine (B1678525) rings. nih.gov For example, diaryl ethers were formed by reacting 2-chloro-5-nitropyridine (B43025) or 2-chloro-5-nitropyrimidine (B88076) with 4-benzyloxyphenol. nih.gov In other research, 4-phenoxy-phenyl isoxazole (B147169) derivatives were synthesized as novel inhibitors of acetyl-CoA carboxylase (ACC), a target in cancer therapy. nih.gov These examples underscore the importance of introducing amide and heterocyclic functionalities to explore new chemical space and identify compounds with potent biological effects. nih.govnih.gov
Table 1: Examples of Bioactive Scaffolds Derived from Phenoxyphenol Structures
| Scaffold Class | Heterocyclic Moiety | Linkage | Target/Activity | Reference |
|---|---|---|---|---|
| Benzoylaminophenoxyphenols | None | Amide | Androgen Receptor Antagonist | nih.gov |
| Hetaryl Diaryl Ethers | Pyridine, Pyrimidine | Ether | Androgen Receptor Antagonist | nih.gov |
| Phenoxy-phenyl Isoxazoles | Isoxazole | N/A | Acetyl-CoA Carboxylase Inhibitor | nih.gov |
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds. nih.govarizona.edu These studies involve systematically altering substituents on the core scaffold and assessing the impact on bioactivity. For the 4-(4-benzoylaminophenoxy)phenol series of AR antagonists, various substituents were explored on the terminal benzoyl ring. nih.gov
Interestingly, while the nitrophenyl group is a common feature in known nonsteroidal AR antagonists, its inclusion in this series did not result in significant activity. nih.gov This suggests that the 4-(4-benzoylaminophenoxy)phenol derivatives represent a novel class of AR antagonists with a unique pharmacophore. nih.gov The most potent compounds in this series often featured other substituents, indicating that the electronic and steric properties of the substituent are critical for activity. nih.gov
Halogenation is another common modification strategy in drug design. wikipedia.org Electrophilic halogenation of phenols can proceed without a catalyst and is influenced by the solvent and pH. wikipedia.org For instance, para-bromination of phenol (B47542) derivatives can be achieved with high selectivity using bromine in a lower alkyl ester solvent. google.com Such modifications can alter a molecule's lipophilicity, metabolic stability, and binding interactions. The effect of various substituents, including alkyl and nitro groups, is highly dependent on their position on the aromatic rings and the specific biological target. nih.govnih.gov
Table 2: Effect of Terminal Substituents on Antiandrogenic Activity of 4-(4-benzoylaminophenoxy)phenol Analogs
| Compound Type | Terminal Substituent | Relative Activity | Reference |
|---|---|---|---|
| Phenoxybenzanilide | Unsubstituted | Significant | nih.gov |
| Methoxybenzoyl Derivative | 3-Methoxy | Most Suitable | nih.gov |
| Nitrophenyl Derivative | Nitro | Not Significant | nih.gov |
| Pyridyl Derivative | Pyridine Ring | Moderate | nih.gov |
Analytical Derivatization Protocols for Phenolic Compounds
For analytical purposes, particularly in chromatography, derivatization is a key step to improve the volatility, thermal stability, and detectability of phenolic compounds like this compound. nih.govmdpi.com
Derivatization in high-performance liquid chromatography (HPLC) can be performed either before the sample is injected (pre-column) or after the components are separated by the column but before detection (post-column). libretexts.org
Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent before injection. libretexts.org The reaction conditions are not restricted by the mobile phase, and smaller amounts of reagent can be used. libretexts.org For phenols, a reagent like 1-fluoro-2,4-dinitrobenzene (B121222) can be used to form ether derivatives that are easily detectable by UV detectors. researchgate.net Another example is the use of dansyl chloride to create fluorescent derivatives of hydroxy compounds, significantly enhancing detection sensitivity. oup.com
Post-column Derivatization: In this method, the derivatizing reagent is mixed with the column eluent after separation. libretexts.org The reaction must be rapid and compatible with the chromatographic mobile phase. libretexts.org A notable technique is post-column photochemical derivatization, where a photoreactor placed between the column and the detector uses light to convert the analyte into a more readily detectable form, which can enhance the signal for fluorescence or UV detection. researchgate.net
In gas chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is often essential for polar compounds like phenols. mdpi.comphenomenex.com Silylation is the most common derivatization technique for this purpose. phenomenex.com The process involves replacing the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This reduces the compound's polarity and increases its volatility, making it suitable for GC analysis. phenomenex.com
A variety of silylation reagents are available, each with different strengths and applications. thermofisher.comthermofisher.com
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds, including phenols. thermofisher.comthermofisher.com It can be used with a catalyst like TMCS for difficult-to-silylate compounds. thermofisher.com
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): The most volatile of the TMS-amides, its byproducts typically elute with the solvent front, resulting in cleaner chromatograms. nih.govthermofisher.com
BSA (N,O-Bis(trimethylsilyl)acetamide): A potent reagent that rapidly derivatizes phenols, alcohols, and amines for GC analysis. thermofisher.comcsqanalytics.com
TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with other silylating reagents like BSTFA or HMDS to increase their reactivity, especially for sterically hindered hydroxyl groups. phenomenex.comthermofisher.com
The choice of reagent depends on the specific analyte and the complexity of the sample matrix. nih.gov This derivatization significantly improves peak shape, resolution, and detection limits in GC-MS analysis of phenolic compounds. nih.gov
Table 3: Common Silylation Reagents for GC Analysis of Phenols
| Reagent Abbreviation | Full Name | Key Application/Feature | Reference |
|---|---|---|---|
| BSA | N,O-Bis(trimethylsilyl)acetamide | Rapidly derivatizes phenols, alcohols, aromatic amides, and amines. | thermofisher.comcsqanalytics.com |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Strong silylator; often used with TMCS for difficult compounds. | thermofisher.comthermofisher.com |
| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile TMS-amide; byproducts elute early. | nih.govthermofisher.com |
| TMCS | Trimethylchlorosilane | Primarily used as a catalyst to enhance other silylation reagents. | phenomenex.comthermofisher.com |
| TMSI | N-Trimethylsilylimidazole | Strong silylator for hydroxyls and carboxylic acids. | phenomenex.comthermofisher.com |
Structure Activity Relationship Sar Investigations of Benzyloxyphenoxyphenol Derivatives
Impact of the Benzyloxy Group on Biological Potency and Selectivity
The benzyloxy group is a significant pharmacophore in various biologically active molecules, and its placement and presence on the phenoxyphenol scaffold are crucial for potency and selectivity. Studies on related chalcone (B49325) structures have demonstrated that the inclusion of a benzyloxy group, particularly at the para-position of an aromatic ring, can substantially enhance inhibitory activity against specific enzymes. nih.gov
In one study, benzyloxy-substituted chalcones were evaluated as inhibitors of human monoamine oxidases (hMAOs). The results indicated that analogues with a benzyloxy group at the para-position of the B-ring showed markedly increased inhibition of MAO-B. nih.gov For instance, a thiophene-containing chalcone with a para-benzyloxy group (Compound B10) was the most potent hMAO-B inhibitor in its series, with an IC₅₀ value of 0.067 μM and a selectivity index of over 500 for MAO-B over MAO-A. nih.gov Shifting the benzyloxy group to the ortho-position (Compound B9) resulted in the lowest inhibitory activity within the heterocyclic series, underscoring the critical influence of the substituent's position. nih.gov These findings suggest that the benzyloxy group in derivatives of 4-[4-(Benzyloxy)phenoxy]phenol likely plays a key role in orienting the molecule within a target's binding site, thereby influencing its biological potency and selectivity. nih.gov
Significance of the Phenolic Hydroxyl Group for Receptor Binding and Efficacy
The phenolic hydroxyl group is a common feature in many pharmacologically active compounds, known for its ability to form hydrogen bonds and participate in key interactions with biological targets. mdpi.comnih.gov Its role in the activity of benzyloxyphenoxyphenol derivatives has been a subject of specific investigation, particularly in the context of androgen receptor (AR) antagonism.
In a study developing novel AR antagonists based on a 4-(4-benzoylaminophenoxy)phenol skeleton, the importance of the phenolic hydroxyl group was directly tested. nih.gov The deletion of this group from a potent derivative (to create compound 15) led to a significant loss of antiandrogenic activity, with the resulting compound showing only 20% inhibition at a concentration of 10 μM. nih.gov This highlights the critical contribution of the hydroxyl group to the compound's efficacy in this specific context. However, the same study also notes that other researchers had reported the phenolic hydroxyl group was not essential for AR antagonistic activity in different scaffolds, indicating its importance can be context-dependent. nih.gov
The ability of phenolic hydroxyl groups to donate a hydrogen atom is central to the antioxidant activity of phenolic compounds. mdpi.comresearchgate.net The stability of the resulting phenoxyl radical, which is crucial for this function, is influenced by the entire molecular structure. mdpi.com Generally, a greater number of hydroxyl groups tends to increase antioxidant potential. frontiersin.org While the primary investigated activity for many this compound derivatives is receptor modulation rather than antioxidant effects, the hydrogen-bonding capacity of the phenolic -OH remains a pivotal factor for receptor binding and subsequent biological efficacy. nih.govnih.gov
Table 1: Impact of Phenolic Hydroxyl Group Deletion on Androgen Receptor Antagonism
| Compound | Modification | Androgenic Activity (% Inhibition at 10 µM) | Reference |
|---|---|---|---|
| Lead Compound | Phenolic -OH present | Potent Activity (IC₅₀ values reported) | nih.gov |
| Compound 15 | Phenolic -OH deleted | 20% | nih.gov |
Influence of Modifications to the Central Aromatic Ring on Biological Response
The central aromatic ring in the this compound structure serves as a scaffold, and modifications to this ring can significantly alter biological activity. Research on derivatives designed as androgen receptor (AR) antagonists has shown that introducing small substituents to this central ring can enhance potency. nih.govnih.gov
Specifically, the introduction of a methyl group at the 2-position of the central benzene (B151609) ring (B ring) yielded a compound (Compound 22) with the most potent activity against SC-3 cells, which express wild-type AR. nih.gov This compound's potency (IC₅₀ = 0.75 μM) was comparable to the established antagonist hydroxyflutamide. nih.gov A dimethylated derivative (Compound 23) also showed strong potency. nih.gov These findings confirm that the 4-[4-(benzoylamino)phenoxy]phenol backbone is a crucial element for activity and that small alkyl substitutions on the central ring can optimize the biological response. nih.gov
Furthermore, replacing the central benzene ring with heterocyclic systems like pyridine (B92270) or pyrimidine (B1678525) was also explored. nih.gov The resulting compounds (30 and 31) exhibited lower potency and weaker binding affinity for the AR compared to their carbocyclic counterparts. nih.gov This suggests that the specific geometry and electronic properties of the central benzene ring are important for optimal interaction with the target receptor. nih.gov
Table 2: Effect of Central Ring Modification on Antiandrogenic Activity
| Compound | Central Ring Modification | Cell Line | Biological Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| 12b (unsubstituted central ring) | None (Benzene) | SC-3 | Potent | nih.gov |
| 22 | Methyl group at position 2 | SC-3 | 0.75 | nih.gov |
| 22 | Methyl group at position 2 | LNCaP | 0.043 | nih.gov |
| 22 | Methyl group at position 2 | 22Rv1 | 0.22 | nih.gov |
| 23 | Dimethylated | SC-3 | Similar potency to 12b | nih.gov |
| 30 | Replaced with Pyridine | SC-3 | Lower potency than 12b | nih.gov |
| 31 | Replaced with Pyrimidine | SC-3 | Lower potency than 12b | nih.gov |
Correlations Between Stereochemistry and Biological Activity in Chiral Derivatives
The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional arrangement of atoms in a chiral molecule can dictate its interaction with biological targets, which are themselves chiral. nih.govresearchgate.net The majority of natural products are biosynthesized as single enantiomers, and this chirality often has a profound impact on biological activity, affecting receptor binding, metabolism, and transport. nih.gov
While the parent compound this compound is achiral, derivatives can be synthesized that contain one or more chiral centers. Although specific studies focusing on the stereochemistry of chiral derivatives of this compound are not detailed in the provided search results, the general principles from related fields are highly relevant. For example, in studies of other compounds, such as 3-Br-acivicin, only specific stereoisomers displayed significant biological activity. nih.gov This stereoselectivity was attributed not only to differences in target binding but also to stereospecific uptake by cellular transport systems. nih.govresearchgate.net
Therefore, it is highly probable that for any chiral derivatives of this compound, the stereochemistry would be a critical determinant of biological activity. Different enantiomers or diastereomers would be expected to exhibit varying potencies and efficacies due to differential fits within the binding pockets of target proteins. This highlights the importance of controlling stereochemistry during the synthesis and development of any new, complex derivatives of this scaffold. nih.gov
Future Research Trajectories and Academic Perspectives
Development of Novel and Efficient Synthetic Routes for Complex Phenoxyaryl Ethers
The synthesis of complex diaryl ethers, such as 4-[4-(Benzyloxy)phenoxy]phenol, is a focal point of ongoing research to improve efficiency, yield, and sustainability. The classical Ullmann condensation, a copper-catalyzed reaction between a phenol (B47542) and an aryl halide, has been a foundational method for creating the C-O-C ether linkage. However, it often requires harsh reaction conditions. Modern advancements are geared towards overcoming these limitations.
Future research is likely to concentrate on several key areas:
Advanced Catalytic Systems: There is a continuous drive to develop more efficient catalysts. This includes the use of copper nanoparticles (Cu-NPs) and copper oxide nanoparticles (CuO-NPs), which can facilitate Ullmann-type couplings under milder conditions and with a broader range of substrates, including less reactive aryl chlorides. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation and offer an alternative with high efficiency, even for sterically hindered substrates. mdpi.comdntb.gov.ua The design of novel ligands that improve catalyst performance and stability remains a vibrant area of investigation. researchgate.net
Alternative Activation Methods: To enhance reaction kinetics and efficiency, unconventional activation methods are being explored. Microwave-assisted synthesis has been shown to significantly reduce reaction times for cross-coupling reactions. ucdavis.edu Similarly, mechanochemistry, which involves reactions induced by mechanical force, presents a solvent-free, green alternative to traditional solution-phase synthesis. ucdavis.edu
Green Chemistry Approaches: A significant trend is the development of more environmentally friendly synthetic protocols. This includes the use of heterogeneous, reusable catalysts like copper fluorapatite, which simplifies product purification and reduces waste. scispace.com Research into using greener solvents or even performing reactions in water or under solvent-free conditions is also a priority. mdpi.com
Expanding Substrate Scope: Efforts are ongoing to broaden the applicability of these synthetic methods to more complex and functionally diverse molecules. This includes developing protocols that are tolerant of a wide array of functional groups, which is crucial for the synthesis of intricate molecules like advanced pharmaceutical intermediates. mdpi.comdntb.gov.ua
| Methodology | Catalyst/Reagent | Typical Conditions | Advantages | Future Research Direction |
|---|---|---|---|---|
| Ullmann Condensation | Copper-based (e.g., CuI, Cu-NPs) | High temperature, base | Cost-effective, well-established | Development of milder conditions, ligand-free systems. mdpi.comscispace.com |
| Buchwald-Hartwig C-O Coupling | Palladium-based with specialized phosphine ligands | Milder temperatures, base | High functional group tolerance, broad substrate scope. dntb.gov.ua | Design of more active and stable catalysts and ligands. |
| Microwave-Assisted Synthesis | Various (Pd, Cu catalysts) | Microwave irradiation | Rapid reaction times, improved yields. ucdavis.edu | Scaling up processes, application to more complex syntheses. |
| Mechanochemical Synthesis | Various catalysts | Ball milling, grinding | Solvent-free, energy-efficient. ucdavis.edu | Understanding reaction mechanisms, broader applicability. |
Advanced Computational Methodologies for Predictive Ligand Design and Mechanistic Elucidation
Computational chemistry is an indispensable tool for accelerating the design and understanding of complex molecules like this compound. Future academic research will increasingly rely on sophisticated computational methods to predict molecular properties and guide experimental work.
Predictive Ligand Design and Molecular Docking: For compounds with therapeutic potential, molecular docking is a key computational technique. It predicts the preferred orientation of a ligand when bound to a target protein, allowing for the estimation of binding affinity. ucdavis.edu For phenoxyphenol scaffolds, docking studies can help identify potential biological targets and optimize the structure to enhance binding interactions. scispace.com Future advancements will focus on improving scoring functions for more accurate binding energy predictions and incorporating protein flexibility through ensemble docking and molecular dynamics simulations. scispace.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For a series of phenoxyphenol derivatives, QSAR can be used to predict their activity against a specific target, guiding the synthesis of more potent analogues. The development of more predictive QSAR models, utilizing a wider range of molecular descriptors and advanced machine learning algorithms, is an active area of research. researchgate.net
Mechanistic Elucidation using Quantum Mechanics: Quantum mechanical (QM) calculations are powerful for elucidating reaction mechanisms at the atomic level. mdpi.comnih.gov For the synthesis of diaryl ethers, QM can be used to model the transition states of different reaction pathways, providing insights into reaction kinetics and selectivity. mdpi.comnih.gov This understanding can guide the optimization of reaction conditions to favor the desired product. Future work will involve applying these methods to more complex catalytic cycles and larger molecular systems.
In Silico Target Prediction: As the number of known protein structures and bioactive molecules grows, computational tools are being developed to predict the biological targets of a given small molecule. dntb.gov.uaresearchgate.net These "target fishing" or "inverse docking" methods can suggest potential therapeutic applications for novel compounds like this compound by identifying proteins with which it is likely to interact. Improving the accuracy and scope of these predictive tools is a key future direction.
Exploration of Undiscovered Biological Targets for Phenoxyphenol Scaffolds
The phenoxyphenol and more general diaryl ether scaffolds are present in a wide range of biologically active molecules, suggesting a rich and underexplored pharmacological potential. researchgate.netnih.gov Future research will focus on systematically exploring new biological targets for this class of compounds to uncover novel therapeutic applications.
Enzyme Inhibition: Diaryl ether-containing compounds have been shown to inhibit various enzymes. For instance, derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets for Alzheimer's disease. mdpi.comnih.gov They also inhibit carbonic anhydrase isoenzymes (hCA I and II). mdpi.comnih.gov Furthermore, the diaryl ether triclosan and its analogues are known inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacteria and parasites like Toxoplasma gondii, making this a promising avenue for developing new anti-infective agents. ucdavis.edu Phenoxyphenol derivatives have also been investigated as potential inhibitors of matrix metalloproteinases (MMP)-9 and cyclooxygenase (COX)-2, suggesting anti-inflammatory and anti-metastatic properties. sciex.comcreative-biolabs.com
Receptor Modulation: The phenoxyphenol scaffold has been successfully utilized to design antagonists for the androgen receptor (AR), a key target in the treatment of prostate cancer. nih.gov This highlights the potential of this scaffold to be adapted for modulating the activity of other nuclear receptors and G-protein coupled receptors.
Anticancer and Antimicrobial Activity: Beyond specific enzyme or receptor targets, phenoxyphenol derivatives have shown broad antiproliferative effects on various cancer cell lines, including hepatocellular and lung cancer cells, by inducing apoptosis and modulating autophagy. sciex.comcreative-biolabs.com Dicationic diaryl ethers have also been synthesized and shown to have potent activity against drug-resistant bacteria like MRSA and VRE. researchgate.net The exploration of the mechanisms behind these activities could reveal novel biological targets.
Privileged Scaffold in Drug Discovery: The frequent appearance of the phenoxy group in approved drugs has led to its classification as a "privileged scaffold". mdpi.comscispace.com This suggests that the structural motif has favorable properties for interacting with a variety of biological targets. Systematic screening of phenoxyphenol libraries against diverse target classes will likely uncover new and unexpected biological activities.
| Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes | Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrase | Neurodegenerative Diseases | mdpi.comnih.gov |
| Enzymes | Enoyl-ACP Reductase (ENR) | Infectious Diseases (Bacterial, Parasitic) | ucdavis.edu |
| Enzymes | Cyclooxygenase (COX), Matrix Metalloproteinases (MMPs) | Cancer, Inflammation | sciex.comcreative-biolabs.com |
| Receptors | Androgen Receptor (AR) | Cancer (Prostate) | nih.gov |
| Cellular Pathways | Apoptosis, Autophagy | Cancer | sciex.comcreative-biolabs.com |
Innovation in Analytical Methodologies for Trace Analysis and Metabolite Profiling
As novel phenoxyaryl ethers are developed, particularly for pharmaceutical applications, robust analytical methods are required for their detection at trace levels in complex matrices and for the identification of their metabolites.
Advanced Extraction Techniques: Before analysis, the compound of interest must be efficiently extracted from its matrix (e.g., environmental samples, biological fluids). Modern extraction techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer higher efficiency and use smaller volumes of organic solvents compared to traditional methods. mdpi.com
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern bioanalysis. nih.gov It offers high sensitivity and selectivity for quantifying parent drugs and their metabolites in complex biological samples. nih.gov High-resolution mass spectrometry (HR-MS), using technologies like time-of-flight (TOF) or Orbitrap, allows for the accurate mass determination of metabolites, facilitating their structural elucidation. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable phenolic compounds, GC-MS is a powerful analytical tool. Derivatization, such as acetylation or pentafluorobenzylation, is often employed to improve the chromatographic properties and detection sensitivity of phenols at trace levels. researchgate.netnih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE is a high-resolution separation technique that is complementary to HPLC. nih.gov When coupled with MS, it is particularly well-suited for the analysis of polar and charged metabolites. nih.gov CE-MS is a promising technique for comprehensive metabolite profiling, capable of analyzing a wide range of metabolites in a single run. youtube.com
Metabolite Profiling and Identification: A crucial aspect of drug development is understanding a compound's metabolic fate. Modern workflows for metabolite profiling utilize HR-MS to detect and identify potential metabolites in in vitro (e.g., liver microsomes) and in vivo samples. creative-biolabs.com Advanced fragmentation techniques, such as electron activated dissociation (EAD), provide more detailed structural information than conventional collision-induced dissociation (CID), aiding in the precise localization of metabolic modifications. sciex.com Data mining tools, including mass defect filtering, are used to efficiently process the large datasets generated in these studies. researchgate.net
Q & A
Q. What are the standard synthetic routes for 4-[4-(Benzyloxy)phenoxy]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves benzylation of phenolic hydroxyl groups using benzyl halides under alkaline conditions. A stepwise approach includes:
- Protection/Deprotection : Use benzyl chloride to protect hydroxyl groups, followed by selective deprotection using catalytic hydrogenation (Pd/C, H₂) .
- Coupling Reactions : Employ Ullmann or nucleophilic aromatic substitution for phenoxy-phenolic bond formation, optimized with CuI/1,10-phenanthroline in DMF at 110°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress via TLC and confirm structure via H NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Use H/C NMR to identify benzyloxy and phenolic protons (δ 5.0–5.2 ppm for benzyl CH₂, δ 6.8–7.4 ppm for aromatic protons). X-ray crystallography resolves stereochemical details, as demonstrated in structurally similar compounds .
- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities (<1%). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 335.1) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Collect organic waste in halogen-resistant containers for incineration .
- Toxicity Mitigation : Although acute toxicity data are limited, assume chronic exposure risks and implement regular air monitoring in workspaces .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate samples in buffers (pH 2–12) at 40–60°C for 14 days. Analyze degradation products via LC-MS and quantify parent compound loss using calibration curves .
- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life at 25°C. For photostability, expose to UV light (300–400 nm) and monitor changes via UV-Vis spectroscopy .
Q. What strategies are effective in evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are derived from dose-response curves (0.1–100 µM) .
- Cellular Uptake Studies : Radiolabel the compound with H or use fluorescent derivatives. Quantify intracellular accumulation via scintillation counting or confocal microscopy .
Q. How can computational modeling predict the reactivity and interactions of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Perform DFT (B3LYP/6-311G**) to map electron density, HOMO-LUMO gaps, and Fukui indices for predicting nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to target proteins (e.g., estrogen receptors) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
Q. How should researchers address contradictory data in the literature regarding this compound’s properties?
- Methodological Answer :
- Cross-Validation : Replicate experiments under reported conditions (e.g., solvent purity, catalyst loading). Use high-purity standards and control experiments to isolate variables .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets. Publish negative results to clarify ambiguities in synthesis yields or bioactivity .
Q. What advanced applications exist for this compound in material science?
- Methodological Answer :
- Polymer Synthesis : Incorporate into epoxy resins as a crosslinker. Characterize thermal stability via TGA (decomposition onset >300°C) and mechanical properties via DMA .
- Liquid Crystals : Functionalize with alkyl chains to study mesophase behavior. Analyze phase transitions using polarized optical microscopy and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
